molecular formula C14H9BrN2O2 B1517465 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1098352-75-0

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1517465
CAS No.: 1098352-75-0
M. Wt: 317.14 g/mol
InChI Key: MPIOUSSQNKVFJO-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is a high-value chemical compound supplied for research and development purposes. This brominated isoindole-1,3-dione derivative is characterized by its molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . The presence of both an aromatic amine and a bromine atom on the isoindole scaffold makes this molecule a versatile building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound as a key precursor in the synthesis of more complex heterocyclic systems, which are of significant interest in the development of novel pharmacologically active molecules . The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of structure-activity relationships. The primary amine on the phenyl ring can be used to form amide bonds or to create larger molecular frameworks. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-(2-aminophenyl)-5-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIOUSSQNKVFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1098352-75-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's chemical structure can be described as follows:

PropertyValue
Chemical Formula C14_{14}H9_{9}BrN2_{2}O2_{2}
Molecular Weight 317.14 g/mol
IUPAC Name 2-(2-aminophenyl)-5-bromoisoindole-1,3-dione
PubChem CID 43345920

Research indicates that derivatives of isoindole compounds often exhibit biological activities through various mechanisms. For instance, they may disrupt microtubule formation, which is crucial for cell division. This mechanism is shared among several anticancer agents, highlighting the potential of this compound in cancer therapy .

Anticancer Activity

Recent studies have investigated the anticancer properties of isoindole derivatives. For example:

  • Cell Line Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In particular, structural modifications can enhance their efficacy against resistant cancer types .
  • Mechanistic Insights : The compound's structural features influence its biological potency. The presence of bromine and amino groups appears to enhance interactions with tubulin, leading to effective inhibition of cell proliferation .

Case Studies

A notable study evaluated the effects of isoindole derivatives on hepatocellular carcinoma (HCC) cells. The results indicated that specific modifications to the isoindole scaffold could selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells. This selectivity is critical for minimizing side effects in cancer therapies .

Data Summary

The following table summarizes key findings from various studies on the biological activity of isoindole derivatives:

Study ReferenceActivity TestedResults
Antiproliferative ActivitySignificant inhibition in multiple cancer lines
Selective CytotoxicitySelective growth inhibition in HCC vs. healthy cells
Microtubule DisruptionInduces aberrant mitotic spindles and cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for modifications that can lead to various pharmacological activities.

Case Study: Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have demonstrated that certain isoindole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Organic Synthesis

Due to its unique structural features, 2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized to synthesize more complex molecules through reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions with other aromatic systems .

Material Science

Research has explored the use of this compound in developing new materials, particularly in electronics and photonics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that incorporating isoindole derivatives into OLEDs can enhance their performance due to improved charge transport properties and thermal stability .

Biological Studies

The compound is also used in biological studies to understand its interactions with biological systems.

Case Study: Enzyme Inhibition

Research has indicated that isoindole derivatives can act as enzyme inhibitors, which can be crucial in developing therapeutic agents targeting specific enzymes involved in disease pathways .

Data Tables

ApplicationDescriptionReference
Medicinal ChemistryAnticancer activity
Organic SynthesisIntermediate for novel compounds
Material ScienceUse in OLEDs
Biological StudiesEnzyme inhibition

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(2-Aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
  • CAS Registry Number : 1098352-75-0
  • Molecular Formula : C₁₄H₉BrN₂O₂
  • Molecular Weight : 317.14 g/mol
  • Purity : 95% (commercial grade)

Structural Features: The compound consists of an isoindole-1,3-dione core substituted with a 2-aminophenyl group at position 2 and a bromine atom at position 5 (Figure 1).

Structural Analogues of Isoindole-1,3-dione Derivatives

Key structural variations among similar compounds include:

Halogen Substitution : Bromine vs. iodine or other halogens.

Aromatic/Non-Aromatic Substituents: Aminophenyl vs. dioxopiperidinyl or benzyl groups.

Functional Group Modifications: Amino groups for hydrogen bonding vs. carbonyl-rich groups for solubility or target binding.

Table 1: Comparative Analysis of Selected Isoindole-1,3-dione Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 1098352-75-0 C₁₄H₉BrN₂O₂ 317.14 - 2-aminophenyl
- 5-Br
- Bromine enhances lipophilicity
- Amino group aids hydrogen bonding
2-(2,6-Dioxopiperidin-3-yl)-5-iodo-2,3-dihydro-1H-isoindole-1,3-dione Not provided C₁₃H₉IN₂O₄ 384.13 - 2,6-dioxopiperidin-3-yl
- 5-I
- Iodine increases molecular weight
- Dioxopiperidinyl improves solubility
2-(1-Benzyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,4-dione Not provided C₂₀H₁₅N₂O₄ 359.35 - 1-benzyl-2,6-dioxopiperidin-3-yl - Benzyl group enhances steric bulk
- Modified for androgen receptor degradation

Physicochemical and Functional Differences

Halogen Effects: Bromine (Br): Moderate electronegativity and size; balances lipophilicity and reactivity.

Substituent Impact: Aminophenyl: Introduces basicity and hydrogen-bonding capacity, beneficial for interactions with biological targets. Dioxopiperidinyl/Benzyl: Electron-withdrawing carbonyl groups reduce basicity but improve metabolic stability and solubility .

Biological Relevance: The target compound’s aminophenyl group may favor interactions with enzymes or receptors requiring aromatic stacking or hydrogen bonding. Dioxopiperidinyl derivatives (e.g., PROTACs) are optimized for proteasome-mediated protein degradation, as seen in androgen receptor-targeting analogs .

Commercial and Research Status

  • Analogues : Actively researched for therapeutic applications, particularly in oncology and neurodegenerative diseases .

Preparation Methods

Bromination of Phthalimide Derivatives

A common approach to prepare this compound involves selective bromination of the isoindole-1,3-dione ring system. For example, treatment of a 2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione intermediate with bromine water in glacial acetic acid at room temperature results in the formation of the corresponding bromoacetyl derivative (compound 1 in the referenced study). This bromination is regioselective, targeting the 5-position of the isoindole ring.

Formation of the Aminophenyl Substituent

The 2-aminophenyl moiety is typically introduced via nucleophilic substitution or condensation reactions involving o-phenylenediamine or related amines. One documented method includes the reaction of the bromoacetyl intermediate with o-phenylenediamine, leading to cyclization and formation of the isoindole-1,3-dione core bearing the 2-aminophenyl substituent.

Cyclization and Functional Group Transformations

Further functionalization can be achieved through condensation reactions with various nucleophiles or heterocyclic moieties. For example, the bromoacetyl compound can be reacted with thiourea in absolute ethanol to yield thiazole derivatives via Hantzsch thiazole synthesis. Similarly, condensation with anhydrides like succinic, maleic, or phthalic anhydride under reflux in glacial acetic acid affords pyrrole derivatives. These transformations demonstrate the versatility of the bromo-substituted isoindole-1,3-dione as a key intermediate for diverse chemical modifications.

Oxidation and Further Derivatization

Oxidative transformations can be applied to the bromoacetyl intermediate. Refluxing with selenium dioxide in absolute ethanol leads to the formation of ethyl 2-oxoacetate derivatives, which upon reaction with o-phenylenediamine yield phthalimido quinoxalinone derivatives. This pathway highlights the potential for structural diversification starting from the brominated isoindole core.

Representative Synthetic Scheme Summary

Step Starting Material/Intermediate Reagents/Conditions Product/Outcome
1 2-{[(4-Acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione Bromine water, glacial acetic acid, RT 2-({[4-(bromoacetyl)phenyl]amino}methyl)-1H-isoindole-1,3(2H)-dione (Compound 1)
2 Compound 1 Thiourea, absolute ethanol Thiazole derivative (Compound 2)
3 Compound 2 Aromatic aldehydes, ethanol, base catalyst Schiff bases (Compounds 3, 4a,b)
4 Schiff bases (4a,b) Thioglycolic acid, dioxane, RT Thiazolidin-4-one derivatives (5a,b)
5 Compound 1 Succinic, maleic, or phthalic anhydride, glacial acetic acid, reflux Pyrrole derivatives (6a-c)
6 Compound 1 Selenium dioxide, absolute ethanol, reflux Ethyl 2-oxoacetate derivative (13)
7 Compound 13 o-Phenylenediamine Phthalimido quinoxalinone derivative (14)

Detailed Research Findings

The synthetic methods described have been validated through comprehensive characterization techniques including infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry, and elemental analysis. The bromination step is crucial for introducing the reactive bromoacetyl functionality that enables subsequent heterocyclic ring formations and derivatizations.

The versatility of the bromo-substituted isoindole-1,3-dione scaffold allows for the synthesis of a broad array of derivatives with potential biological activities, including antimicrobial properties. The preparation methods emphasize mild reaction conditions (room temperature to reflux) and commonly available reagents, making the synthesis accessible and reproducible.

Notes on Purity and Grades

Commercially, this compound is available in various purity grades (99% and above), suitable for research and pharmaceutical applications. Custom synthesis can be performed to meet specific purity and quantity requirements.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features References
Bromination of acetylphenyl intermediate Bromine water, glacial acetic acid, RT Regioselective bromination at 5-position
Thiazole ring formation Thiourea, absolute ethanol Hantzsch synthesis of thiazole ring
Schiff base formation Aromatic aldehydes, ethanol, base catalyst Formation of imine derivatives
Thiazolidinone derivatives Thioglycolic acid, dioxane, RT Cyclization to thiazolidin-4-one
Pyrrole derivatives synthesis Succinic/maleic/phthalic anhydrides, reflux Condensation with anhydrides
Oxidation to 2-oxoacetate derivative Selenium dioxide, ethanol, reflux Oxidative functionalization
Quinoxalinone derivative formation o-Phenylenediamine Cyclization to quinoxalinone

This detailed account of preparation methods for this compound draws upon diverse research findings and established synthetic protocols, providing a comprehensive guide for researchers interested in the synthesis and functionalization of this compound. The methodologies emphasize the importance of the bromoacetyl intermediate as a versatile building block for further chemical elaboration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-aminophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione

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